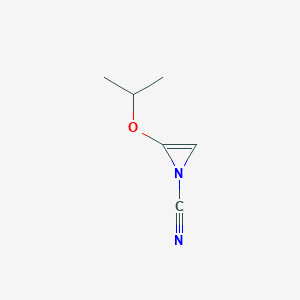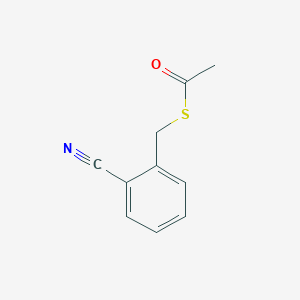
5-Methyl-1,3-dioxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,3-dioxan-2-one: is an organic compound with the molecular formula C5H8O3 . It is a six-membered cyclic carbonate, which is a type of heterocyclic compound containing both oxygen and carbon atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methyl-1,3-dioxan-2-one can be synthesized through the reaction of dihydroxyacetone with trialkoxyalkanes in the presence of acetic acid as a catalyst. This method allows for the in situ generation of 1,3-dioxan-5-one derivatives, which can then be used in further reactions . Another method involves the use of homoallylic alcohols and t-butyl hypoiodite for atmospheric carbon dioxide fixation .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of ring-opening polymerization techniques. These methods utilize various catalysts, such as stannous octoate, to achieve high yields and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1,3-dioxan-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It can be reduced to form corresponding alcohol derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Various nucleophiles, such as organolithium or Grignard reagents, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield lactones or other oxidized derivatives, while reduction reactions typically produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Methyl-1,3-dioxan-2-one is used as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems and tissue engineering .
Biology and Medicine: In biology and medicine, this compound is utilized in the development of micelles and nanogels for targeted drug delivery. These systems can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy and reducing side effects .
Industry: In the industrial sector, this compound is used in the production of functionalized polycarbonates. These materials have applications in coatings, adhesives, and other advanced materials .
Wirkmechanismus
The mechanism of action of 5-Methyl-1,3-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is catalyzed by protic acids, leading to the formation of polyesters with hydrolytically and thermally sensitive linkages. These linkages facilitate the degradation of the polymer, making it suitable for biodegradable applications .
Vergleich Mit ähnlichen Verbindungen
5-Methylene-1,3-dioxane-2-one: This compound is a six-membered cyclic carbonate with a methylene group, used as a comonomer in the synthesis of functionalized polycarbonates.
5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one: This compound contains a pendant allyl group and is used in thiol-ene click chemistry for the synthesis of biodegradable polymers.
Uniqueness: 5-Methyl-1,3-dioxan-2-one is unique due to its specific ring structure and the presence of a methyl group, which influences its reactivity and the properties of the resulting polymers. Its ability to undergo ring-opening polymerization and form biodegradable materials makes it particularly valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
87831-99-0 |
|---|---|
Molekularformel |
C5H8O3 |
Molekulargewicht |
116.11 g/mol |
IUPAC-Name |
5-methyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C5H8O3/c1-4-2-7-5(6)8-3-4/h4H,2-3H2,1H3 |
InChI-Schlüssel |
FIURNUKOIGKIJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)


